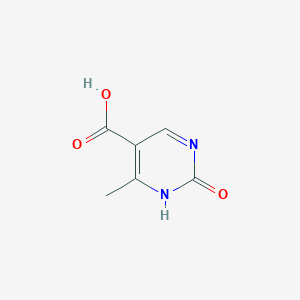

2-Hydroxy-4-methylpyrimidine-5-carboxylic acid

Beschreibung

Eigenschaften

IUPAC Name |

6-methyl-2-oxo-1H-pyrimidine-5-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6N2O3/c1-3-4(5(9)10)2-7-6(11)8-3/h2H,1H3,(H,9,10)(H,7,8,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CUECEAQETPETQR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=NC(=O)N1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00396879 | |

| Record name | 2-Hydroxy-4-methylpyrimidine-5-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00396879 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

154.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13008-17-8 | |

| Record name | 2-Hydroxy-4-methylpyrimidine-5-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00396879 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Physicochemical properties of 2-Hydroxy-4-methylpyrimidine-5-carboxylic acid

An In-depth Technical Guide to the Physicochemical Properties of 2-Hydroxy-4-methylpyrimidine-5-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract: This document provides a comprehensive overview of the known and predicted physicochemical properties of 2-Hydroxy-4-methylpyrimidine-5-carboxylic acid (CAS: 13008-17-8), a key intermediate in the synthesis of pharmaceuticals, agrochemicals, and dyes.[1] While experimental data for this compound is limited in public literature, this guide consolidates available information, presents predicted values for key parameters, and provides detailed, standardized experimental protocols for their determination. This guide is intended to serve as a valuable resource for researchers involved in the synthesis, characterization, and application of this pyrimidine derivative.

Chemical Identity and Structure

-

IUPAC Name: 2-Hydroxy-4-methylpyrimidine-5-carboxylic acid

-

Synonyms: 4-methyl-2-hydroxy-pyrimidine-5-carboxylic acid[2]

-

Chemical Structure: (A representative image would be placed here in a full document)

Physicochemical Properties

The physicochemical properties of a compound are critical for predicting its behavior in various systems, including its suitability for pharmaceutical formulation and biological activity. The table below summarizes the available data for 2-Hydroxy-4-methylpyrimidine-5-carboxylic acid.

| Property | Value | Data Type | Source |

| Molecular Formula | C₆H₆N₂O₃ | - | [1][2] |

| Molecular Weight | 154.12 g/mol | - | [1][2] |

| Melting Point | 292-294 °C | Experimental | [2] |

| Boiling Point | Data not available | - | - |

| Density | 1.52 ± 0.1 g/cm³ | Predicted | [2] |

| Aqueous Solubility | Data not available* | - | - |

| pKa | 4.93 ± 0.20 | Predicted | [2] |

| LogP | Data not available** | - | - |

| Storage Conditions | Room temperature, sealed, dry, light-proof | - | [1] |

*Qualitative Assessment: The presence of a carboxylic acid and a hydroxyl group suggests that the molecule is polar and should exhibit some solubility in polar solvents like water, DMSO, and alcohols. **Qualitative Assessment: The polarity imparted by the hydroxyl and carboxylic acid groups suggests a low octanol-water partition coefficient (LogP), indicating hydrophilicity.

Spectroscopic Characterization (Predicted)

While specific spectra for this compound are not widely published, its structure allows for the prediction of key spectroscopic features essential for its identification and characterization.

¹H NMR Spectroscopy

-

Carboxylic Acid Proton (-COOH): A broad singlet is expected far downfield, typically in the 9.5-12.0 ppm range. This signal will disappear upon exchange with D₂O.[3]

-

Hydroxyl Proton (-OH): A broad singlet, with a chemical shift that can vary depending on solvent and concentration.

-

Pyrimidine Ring Proton (-CH=): A singlet is expected for the lone proton on the pyrimidine ring. Its position will be influenced by the surrounding electron-withdrawing groups.

-

Methyl Protons (-CH₃): A sharp singlet is expected, likely in the 2.0-2.5 ppm region, characteristic of a methyl group attached to an aromatic ring system adjacent to a carbonyl group.[3]

¹³C NMR Spectroscopy

-

Carboxylic Carbonyl Carbon (-COOH): Expected in the 160-180 ppm region.

-

Pyrimidine Ring Carbons: Several signals are expected in the aromatic region, with carbons attached to heteroatoms (O, N) being the most deshielded.

-

Methyl Carbon (-CH₃): A signal in the aliphatic region, typically 15-25 ppm .

Fourier-Transform Infrared (FT-IR) Spectroscopy

-

O-H Stretch (Carboxylic Acid): A very broad and strong absorption band is expected from 3300 cm⁻¹ to 2500 cm⁻¹ , which will overlap with C-H stretching frequencies.[4][5]

-

O-H Stretch (Hydroxy group): A broad band around 3550-3200 cm⁻¹ .[6]

-

C-H Stretch: Absorption bands just below 3000 cm⁻¹ are expected for the methyl group.

-

C=O Stretch (Carboxylic Acid): A strong, sharp absorption band is predicted in the range of 1780-1710 cm⁻¹ .[6]

-

C=C and C=N Stretches (Pyrimidine Ring): Multiple bands of variable intensity are expected in the 1600-1400 cm⁻¹ region due to stretching vibrations within the aromatic ring.[4]

Mass Spectrometry

-

Molecular Ion (M⁺): The molecular ion peak would appear at m/z = 154 . Carboxylic acids often show a weak molecular ion peak.[7]

-

Key Fragmentation Patterns: Common fragmentation pathways for carboxylic acids include the loss of the hydroxyl group (M-17 , m/z = 137) and the loss of the entire carboxyl group (M-45 , m/z = 109).[8] Further fragmentation of the pyrimidine ring is also expected.[9]

Standard Experimental Protocols

For properties where experimental data is unavailable, the following standard methodologies are recommended for their determination.

Melting Point Determination (Capillary Method)

This method provides an accurate melting point range, which is a key indicator of purity.

-

Sample Preparation: Place a small amount of the dry, finely powdered compound into a capillary tube, packing it to a height of 1-2 mm by tapping the sealed end on a hard surface.[10][11]

-

Apparatus Setup: Place the capillary tube into the heating block of a melting point apparatus (e.g., Mel-Temp).

-

Initial Determination: Heat the sample rapidly to get an approximate melting point. Allow the apparatus to cool.

-

Accurate Determination: Begin heating again, but slow the rate to 1-2 °C per minute when the temperature is ~15 °C below the approximate melting point.[12]

-

Data Recording: Record the temperature at which the first drop of liquid appears (T₁) and the temperature at which the entire sample becomes a clear liquid (T₂). The melting point is reported as the range T₁ - T₂.[11][13]

Aqueous Solubility Determination (Shake-Flask Method)

The shake-flask method is the gold standard for determining thermodynamic solubility.[14]

-

Preparation: Add an excess amount of the solid compound to a known volume of the desired aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) in a sealed flask or vial. Ensure enough solid is present to maintain a saturated solution with undissolved particles.[14]

-

Equilibration: Place the sealed flask in an orbital shaker or similar agitation device. Agitate the mixture at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.[15][16]

-

Phase Separation: After equilibration, allow the suspension to settle. Separate the undissolved solid from the saturated solution by centrifugation or filtration (using a low-binding filter).[15][16]

-

Quantification: Accurately dilute a sample of the clear supernatant. Determine the concentration of the dissolved compound using a validated analytical method, such as UV-Vis spectrophotometry or LC-MS, against a calibration curve.[15]

-

Reporting: The determined concentration is reported as the aqueous solubility in units such as mg/mL or µM.

Caption: Workflow for Aqueous Solubility Determination.

pKa Determination (Potentiometric Titration)

Potentiometric titration is a high-precision technique for determining the acid dissociation constant (pKa).[17][18]

-

Apparatus Calibration: Calibrate a pH meter using at least three standard aqueous buffers (e.g., pH 4, 7, and 10).[18][19]

-

Sample Preparation: Dissolve an accurately weighed amount of the compound in a suitable solvent (e.g., water or a water/co-solvent mixture) to a known concentration (e.g., 1 mM). Add an electrolyte (e.g., 0.15 M KCl) to maintain constant ionic strength.[18][19]

-

Titration Setup: Place the solution in a reaction vessel with a magnetic stirrer. Purge the solution with an inert gas like nitrogen to remove dissolved CO₂. Immerse the calibrated pH electrode.[18][19]

-

Titration: Make the solution acidic (e.g., to pH 2 with 0.1 M HCl). Titrate the solution by adding small, precise increments of a standardized titrant (e.g., 0.1 M NaOH). Record the pH value after each addition, allowing the reading to stabilize.[19]

-

Data Analysis: Plot the pH versus the volume of titrant added. The pKa is determined from the inflection point of the resulting sigmoid curve, corresponding to the pH at which the acid is half-neutralized.[18]

-

Replication: Perform the titration at least in triplicate to ensure reproducibility.[19]

Caption: Workflow for pKa Determination via Titration.

LogP (Octanol-Water Partition Coefficient) Determination

The shake-flask method is the traditional and most reliable method for measuring the LogP value.[20][21]

-

Phase Pre-saturation: Mix equal volumes of n-octanol and the relevant aqueous buffer (e.g., pH 7.4 phosphate buffer) and shake vigorously for 24 hours to ensure mutual saturation of the phases. Allow the layers to separate completely.[22]

-

Sample Preparation: Dissolve a known amount of the compound in one of the phases (usually the one in which it is more soluble). Alternatively, add a small volume of a concentrated stock solution (e.g., in DMSO) to the biphasic system.[23]

-

Partitioning: Add known volumes of the pre-saturated n-octanol and aqueous buffer to a vial containing the compound. Shake the mixture for a set period (e.g., 1-2 hours) to allow the compound to partition between the two phases and reach equilibrium.[23]

-

Phase Separation: Centrifuge the mixture to ensure a clean separation of the two immiscible layers.[22]

-

Quantification: Carefully take an aliquot from each phase (the n-octanol and the aqueous buffer). Determine the concentration of the compound in each phase using a suitable analytical method like LC-MS or UV-Vis spectroscopy.[21][23]

-

Calculation: Calculate the partition coefficient (P) as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase. LogP is the base-10 logarithm of this value: LogP = log₁₀([Compound]ₒ꜀ₜₐₙₒₗ / [Compound]ₐᵩᵤₑₒᵤₛ).[21]

References

- 1. 2-Hydroxy-4-methylpyrimidine-5-carboxylic acid [myskinrecipes.com]

- 2. 4-methyl-2-hydroxy-pyrimidine-5-carboxylic acid CAS#: 13008-17-8 [m.chemicalbook.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. uanlch.vscht.cz [uanlch.vscht.cz]

- 5. Infrared Spectrometry [www2.chemistry.msu.edu]

- 6. IR Absorption Table [webspectra.chem.ucla.edu]

- 7. youtube.com [youtube.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. sphinxsai.com [sphinxsai.com]

- 10. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 11. byjus.com [byjus.com]

- 12. jan.ucc.nau.edu [jan.ucc.nau.edu]

- 13. pennwest.edu [pennwest.edu]

- 14. dissolutiontech.com [dissolutiontech.com]

- 15. enamine.net [enamine.net]

- 16. who.int [who.int]

- 17. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]

- 18. dergipark.org.tr [dergipark.org.tr]

- 19. creative-bioarray.com [creative-bioarray.com]

- 20. Setup and validation of shake-flask procedures for the determination of partition coefficients (logD) from low drug amounts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

- 22. Shake Flask logK - Lokey Lab Protocols [lokeylab.wikidot.com]

- 23. enamine.net [enamine.net]

Navigating the Solubility Landscape of 2-Hydroxy-4-methylpyrimidine-5-carboxylic Acid: A Technical Guide

For Immediate Release

Inferred Solubility Profile

Based on the reported solubility of related compounds such as Pyrimidine-4-carboxylic acid and Pyrimidine-2-carboxylic acid, it is anticipated that 2-Hydroxy-4-methylpyrimidine-5-carboxylic acid will exhibit solubility in polar aprotic solvents and some polar protic solvents.

Table 1: Inferred Qualitative Solubility of 2-Hydroxy-4-methylpyrimidine-5-carboxylic acid in Select Organic Solvents

| Solvent Class | Solvent | Inferred Solubility | Rationale |

| Polar Aprotic | Dimethyl Sulfoxide (DMSO) | Soluble | Structurally similar pyrimidine carboxylic acids show good solubility in DMSO.[1][2] |

| Polar Aprotic | N,N-Dimethylformamide (DMF) | Soluble | Pyrimidine carboxylic acids are often soluble in DMF, a common solvent for this class of compounds.[1][2][3] |

| Polar Protic | Ethanol | Soluble | Closely related pyrimidine carboxylic acids are reported to be soluble in ethanol.[1][2] |

| Ether | Tetrahydrofuran (THF) | Likely Soluble to Sparingly Soluble | THF is a common solvent for studies on pyrimidine derivatives.[3] |

| Ether | 1,4-Dioxane | Likely Soluble to Sparingly Soluble | Used in solubility studies of various pyrimidine derivatives.[3] |

| Ester | Ethyl Acetate | Likely Soluble to Sparingly Soluble | A common solvent for the extraction and purification of pyrimidine derivatives.[2][3] |

| Halogenated | Chloroform | Likely Sparingly Soluble to Insoluble | Often used as a solvent for physicochemical studies of pyrimidine derivatives.[3] |

Note: This table is based on inference and the actual solubility should be experimentally determined.

Experimental Protocol for Solubility Determination

To empower researchers to obtain precise quantitative data, the following is a detailed methodology for determining the equilibrium solubility of 2-Hydroxy-4-methylpyrimidine-5-carboxylic acid in an organic solvent.

Materials and Apparatus

-

2-Hydroxy-4-methylpyrimidine-5-carboxylic acid (high purity)

-

Selected organic solvent(s) (analytical grade or higher)

-

Analytical balance (± 0.1 mg or better)

-

Vials with screw caps (e.g., 4 mL or 20 mL)

-

Constant temperature orbital shaker or magnetic stirrer with a hot plate

-

Calibrated thermometer or temperature probe

-

Syringes and syringe filters (e.g., 0.22 µm or 0.45 µm, compatible with the solvent)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or another appropriate analytical instrument (e.g., UV-Vis spectrophotometer).

Experimental Workflow

Figure 1. A generalized workflow for the experimental determination of solubility.

Procedure

-

Preparation of Saturated Solution:

-

Add an excess amount of 2-Hydroxy-4-methylpyrimidine-5-carboxylic acid to a vial. The excess solid is crucial to ensure that equilibrium with the dissolved solute is reached.

-

Accurately add a known volume of the selected organic solvent to the vial.

-

Securely cap the vial to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a constant temperature orbital shaker or on a magnetic stirrer with a temperature-controlled plate.

-

Agitate the mixture at a constant temperature (e.g., 25 °C, 37 °C) for a sufficient period to reach equilibrium. This typically ranges from 24 to 72 hours. A preliminary study can be conducted to determine the time required to reach a plateau in concentration.

-

-

Sample Collection and Preparation:

-

After the equilibration period, stop the agitation and allow the excess solid to settle for at least 30 minutes.

-

Carefully withdraw a known volume of the supernatant using a syringe.

-

Immediately filter the supernatant through a syringe filter into a clean vial to remove any undissolved solid particles.

-

If the concentration of the saturated solution is expected to be high, accurately dilute the filtered sample with the same solvent to fall within the linear range of the analytical method.

-

-

Analysis:

-

Determine the concentration of 2-Hydroxy-4-methylpyrimidine-5-carboxylic acid in the prepared sample using a pre-validated analytical method, such as HPLC.

-

Prepare a calibration curve using standard solutions of known concentrations to quantify the amount of the compound in the sample.

-

-

Calculation:

-

Calculate the solubility of the compound in the solvent at the specified temperature. The solubility is the concentration of the compound in the saturated solution, expressed in units such as mg/mL, g/L, or mol/L.

-

Conclusion

This technical guide provides a foundational understanding of the likely solubility of 2-Hydroxy-4-methylpyrimidine-5-carboxylic acid in common organic solvents, based on data from analogous compounds. The provided experimental protocol offers a robust framework for researchers to precisely and reliably determine the quantitative solubility of this important chemical intermediate, thereby facilitating its effective use in drug discovery and development processes. The generation of accurate solubility data is a critical step in process development, formulation, and ensuring the overall success of research endeavors involving this compound.

References

Biological Activity Screening of 2-Hydroxy-4-methylpyrimidine-5-carboxylic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive framework for the biological activity screening of 2-Hydroxy-4-methylpyrimidine-5-carboxylic acid. While this specific molecule is primarily documented as a key intermediate in the synthesis of pharmaceuticals, notably sulfonamide antibiotics, and other commercially significant chemicals, a thorough investigation into its inherent biological activities is warranted given the broad spectrum of bioactivities associated with the pyrimidine scaffold.[1][2] This document outlines potential therapeutic areas of interest, detailed experimental protocols for screening, and a logical workflow for hit identification and further investigation. The information presented herein is curated from methodologies applied to structurally related pyrimidine derivatives and serves as a robust starting point for the comprehensive evaluation of this target molecule.

Introduction

The pyrimidine nucleus is a fundamental heterocyclic scaffold present in a vast array of biologically active compounds, including nucleic acids, vitamins, and numerous synthetic drugs with anticancer, antimicrobial, and anti-inflammatory properties. The subject of this guide, 2-Hydroxy-4-methylpyrimidine-5-carboxylic acid, possesses functional groups—a hydroxyl, a methyl, and a carboxylic acid moiety—that offer potential for diverse molecular interactions, making it a candidate for biological screening. Its role as a synthetic intermediate underscores its chemical versatility and the accessibility of its derivatives.[1][2] This guide proposes a systematic approach to screen for its potential antimicrobial, anticancer, and enzyme inhibitory activities, areas where pyrimidine derivatives have shown significant promise.

Potential Biological Activities and Screening Strategy

Based on the activities of structurally analogous pyrimidine compounds, the following areas are proposed for the initial biological screening of 2-Hydroxy-4-methylpyrimidine-5-carboxylic acid.

Antimicrobial Activity

Pyrimidine derivatives are known to exhibit a wide range of antimicrobial effects. A proposed workflow for antimicrobial screening is detailed below.

Anticancer Activity

The pyrimidine scaffold is a well-established pharmacophore in oncology. A tiered approach to anticancer screening is recommended.

Enzyme Inhibition

Many pyrimidine derivatives function as enzyme inhibitors. A general workflow for screening against a target enzyme is presented.

Experimental Protocols

The following are detailed, generalized protocols for the initial screening of 2-Hydroxy-4-methylpyrimidine-5-carboxylic acid.

Antimicrobial Susceptibility Testing: Disk Diffusion Method

This method is a preliminary test to evaluate the antimicrobial activity of the compound.

-

Materials:

-

Test compound (2-Hydroxy-4-methylpyrimidine-5-carboxylic acid)

-

Sterile filter paper discs (6 mm diameter)

-

Bacterial strains (e.g., Staphylococcus aureus, Bacillus subtilis, Escherichia coli, Pseudomonas aeruginosa)

-

Fungal strain (e.g., Candida albicans)

-

Mueller-Hinton Agar (for bacteria) or Sabouraud Dextrose Agar (for fungi)

-

Sterile saline solution (0.85% NaCl)

-

Standard antibiotic and antifungal discs (e.g., Ampicillin, Nystatin)

-

Solvent control (e.g., DMSO)

-

-

Procedure:

-

Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

-

Impregnate sterile filter paper discs with a known concentration of the test compound solution. Allow the solvent to evaporate completely.

-

Prepare microbial inoculums by suspending freshly grown colonies in sterile saline to a turbidity equivalent to the 0.5 McFarland standard.

-

Using a sterile cotton swab, evenly streak the microbial suspension over the entire surface of the agar plate.

-

Aseptically place the impregnated discs, along with standard antibiotic/antifungal and solvent control discs, on the surface of the inoculated agar plates.

-

Incubate the plates at 37°C for 18-24 hours for bacteria and at 25-30°C for 48-72 hours for fungi.

-

Measure the diameter of the zone of inhibition (in mm) around each disc.

-

Cytotoxicity Screening: MTT Assay

The MTT assay is a colorimetric method to assess cell viability and the cytotoxic potential of a compound.

-

Materials:

-

Test compound

-

Human cancer cell lines (e.g., MCF-7 for breast cancer, HeLa for cervical cancer, A549 for lung cancer)

-

Complete cell culture medium (e.g., DMEM with 10% FBS and 1% penicillin-streptomycin)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

-

96-well cell culture plates

-

Microplate reader

-

-

Procedure:

-

Seed the cells into 96-well plates at an appropriate density and allow them to adhere overnight.

-

Prepare serial dilutions of the test compound in the cell culture medium.

-

Replace the medium in the wells with the medium containing different concentrations of the test compound. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compound) and a positive control (a known anticancer drug).

-

Incubate the plates for 48-72 hours in a humidified incubator at 37°C with 5% CO2.

-

After the incubation period, add MTT solution to each well and incubate for another 2-4 hours.

-

Add the solubilization buffer to dissolve the formazan crystals.

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Calculate the percentage of cell viability for each concentration and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

-

General Enzyme Inhibition Assay: Spectrophotometric Method

This protocol provides a general framework for assessing enzyme inhibition.[3] The specific enzyme, substrate, and wavelength will need to be optimized for the target of interest.

-

Materials:

-

Purified target enzyme

-

Substrate for the enzyme

-

Test compound

-

Assay buffer (optimized for pH and ionic strength for the specific enzyme)

-

96-well plates or cuvettes

-

Spectrophotometer (UV-Vis)

-

-

Procedure:

-

Prepare stock solutions of the enzyme, substrate, and test compound in the assay buffer.

-

In a 96-well plate or cuvette, add a fixed concentration of the enzyme to varying concentrations of the test compound. Include a control with no inhibitor.

-

Pre-incubate the enzyme and inhibitor mixture for a defined period (e.g., 15-30 minutes) at a constant temperature to allow for binding.

-

Initiate the enzymatic reaction by adding a specific concentration of the substrate to the enzyme-inhibitor mixture.

-

Immediately measure the change in absorbance over time at a predetermined wavelength.

-

Determine the initial reaction velocities from the linear phase of the reaction.

-

Calculate the percentage of inhibition for each concentration of the test compound and determine the IC50 value.

-

Data Presentation and Interpretation

All quantitative data from the screening assays should be systematically organized into tables for clear comparison and interpretation.

Table 1: Antimicrobial Activity of 2-Hydroxy-4-methylpyrimidine-5-carboxylic acid (Hypothetical Data)

| Microbial Strain | Zone of Inhibition (mm) | Minimum Inhibitory Concentration (MIC) (µg/mL) |

| S. aureus | 15 | 128 |

| E. coli | 8 | >512 |

| C. albicans | 12 | 256 |

| Standard Drug | 25 (Ampicillin) / 20 (Nystatin) | 8 / 16 |

Table 2: In Vitro Cytotoxicity of 2-Hydroxy-4-methylpyrimidine-5-carboxylic acid (Hypothetical Data)

| Cell Line | IC50 (µM) |

| MCF-7 (Breast Cancer) | 75 |

| HeLa (Cervical Cancer) | 92 |

| A549 (Lung Cancer) | >100 |

| Positive Control (Doxorubicin) | 0.5 |

Table 3: Enzyme Inhibitory Activity of 2-Hydroxy-4-methylpyrimidine-5-carboxylic acid (Hypothetical Data)

| Target Enzyme | IC50 (µM) |

| Dihydrofolate Reductase | 50 |

| Cyclooxygenase-2 (COX-2) | >100 |

| Positive Control | Value for known inhibitor |

Conclusion and Future Directions

This technical guide provides a foundational strategy for the biological evaluation of 2-Hydroxy-4-methylpyrimidine-5-carboxylic acid. The proposed screening cascade, encompassing antimicrobial, anticancer, and enzyme inhibition assays, is based on the well-documented activities of the broader pyrimidine class of compounds. Positive results in any of these primary screens should be followed by more detailed secondary assays to confirm the activity, elucidate the mechanism of action, and explore the structure-activity relationship through the synthesis and testing of derivatives. The inherent chemical tractability of this molecule makes it an interesting starting point for potential drug discovery programs.

References

In Silico Modeling of 2-Hydroxy-4-methylpyrimidine-5-carboxylic Acid Interactions: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the in silico modeling of 2-Hydroxy-4-methylpyrimidine-5-carboxylic acid and its interactions with potential biological targets. Due to a lack of direct research on this specific molecule, this paper leverages data from closely related analogs, namely 2-amino-4-hydroxypyrimidine-5-carboxylates, to build a predictive framework for its mechanism of action. The primary focus is on the hypothesized interaction with bacterial metalloenzymes, a promising area for novel antibacterial drug discovery. This document outlines potential signaling pathways, detailed in silico experimental protocols, and summarizes available quantitative data to guide future research and development efforts.

Introduction

Pyrimidine derivatives are a cornerstone in medicinal chemistry, forming the scaffold for numerous therapeutic agents. 2-Hydroxy-4-methylpyrimidine-5-carboxylic acid is a member of this class with potential for diverse biological activities, yet it remains largely unexplored in the scientific literature. Its structural features, particularly the hydroxyl and carboxylic acid moieties, suggest a potential for metal chelation, a common mechanism for enzyme inhibition.

This guide explores the hypothetical in silico modeling of 2-Hydroxy-4-methylpyrimidine-5-carboxylic acid, drawing insights from studies on analogous compounds. The primary analog class discussed is the 2-amino-4-hydroxypyrimidine-5-carboxylates, which have shown antibacterial activity through potential inhibition of metalloenzymes like Burkholderia pseudomallei 2-C-methyl-D-erythritol-2,4-cyclodiphosphate synthase (IspF).[1]

Potential Signaling Pathway and Mechanism of Action

Based on the available literature for analogous compounds, a plausible mechanism of action for 2-Hydroxy-4-methylpyrimidine-5-carboxylic acid is the inhibition of bacterial metalloenzymes involved in essential metabolic pathways. The hypothesized interaction involves the chelation of a divalent metal ion, typically Zn2+, in the enzyme's active site by the 4-hydroxyl and 5-carboxylate groups of the pyrimidine ring.[1] This bidentate chelation would disrupt the enzyme's catalytic activity, leading to a bacteriostatic or bactericidal effect.

The methylerythritol phosphate (MEP) pathway, essential for isoprenoid biosynthesis in many bacteria but absent in mammals, presents an attractive target.[1] IspF, a key enzyme in this pathway, contains a catalytic zinc ion, making it a prime candidate for inhibition by compounds like 2-Hydroxy-4-methylpyrimidine-5-carboxylic acid.[1]

Data Presentation: Analog Performance

While no quantitative data for 2-Hydroxy-4-methylpyrimidine-5-carboxylic acid is currently available, studies on a series of 2-amino-4-hydroxypyrimidine-5-carboxylates provide valuable preliminary insights into the structure-activity relationship (SAR) of this scaffold. The following table summarizes the qualitative antibacterial activity and thermal shift assay data for selected analogs against B. pseudomallei IspF.

| Compound ID | R Group (at position 2) | Antibacterial Activity (Kirby Bauer Zone of Inhibition in mm) | Thermal Shift (ΔTm in °C) |

| Analog 1 | -NH-benzyl | 10 | 2.5 |

| Analog 2 | -NH-(4-chlorobenzyl) | 12 | 3.0 |

| Analog 3 | -NH-(2,4-dichlorobenzyl) | 15 | 4.5 |

| Analog 4 | -NH-cyclohexyl | 8 | 1.5 |

| Analog 5 | -NH-phenyl | 9 | 2.0 |

Data is extrapolated from a study on 2-amino-4-hydroxypyrimidine-5-carboxylates and is intended for comparative purposes only.[1]

Experimental Protocols: In Silico Modeling Workflow

The following section details a standard workflow for the in silico modeling of 2-Hydroxy-4-methylpyrimidine-5-carboxylic acid.

Homology Modeling of the Target Protein

If the crystal structure of the target protein (e.g., IspF from a specific bacterial strain) is not available, a homology model can be built.

-

Template Selection: Identify a suitable template structure with high sequence identity using BLAST against the Protein Data Bank (PDB).

-

Sequence Alignment: Align the target and template sequences.

-

Model Building: Generate the 3D model using software like MODELLER or SWISS-MODEL.

-

Model Validation: Assess the quality of the model using tools like PROCHECK (Ramachandran plot analysis) and Verify3D.

Molecular Docking

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor.

-

Ligand Preparation: Draw the 2D structure of 2-Hydroxy-4-methylpyrimidine-5-carboxylic acid and convert it to a 3D structure. Perform energy minimization using a suitable force field (e.g., MMFF94).

-

Receptor Preparation: Prepare the protein structure by adding hydrogen atoms, assigning charges, and defining the binding site (grid box) around the active site residues and the metal cofactor.

-

Docking Simulation: Perform docking using software like AutoDock Vina or GOLD. The output will be a set of binding poses ranked by their predicted binding affinity (e.g., kcal/mol).

-

Pose Analysis: Analyze the top-ranked poses to identify key interactions (hydrogen bonds, hydrophobic interactions, metal chelation) with the active site residues.

Molecular Dynamics (MD) Simulation

MD simulations provide insights into the dynamic behavior and stability of the protein-ligand complex over time.

-

System Preparation: Place the docked complex in a simulation box with an appropriate solvent model (e.g., TIP3P water) and add counter-ions to neutralize the system.

-

Equilibration: Perform a series of equilibration steps (NVT and NPT ensembles) to bring the system to the desired temperature and pressure.

-

Production Run: Run the production simulation for a sufficient duration (e.g., 100 ns) to observe the stability of the complex.

-

Trajectory Analysis: Analyze the trajectory to calculate root-mean-square deviation (RMSD), root-mean-square fluctuation (RMSF), and to visualize the stability of the key interactions identified in docking.

Mandatory Visualization: Ligand-Receptor Interaction Diagram

The following diagram illustrates the hypothesized binding mode of 2-Hydroxy-4-methylpyrimidine-5-carboxylic acid within the active site of a metalloenzyme, based on the proposed interactions of its analogs.

Conclusion

While direct experimental and computational data for 2-Hydroxy-4-methylpyrimidine-5-carboxylic acid are scarce, a predictive framework for its in silico modeling can be constructed based on the known interactions of its close analogs. The hypothesized chelation of a metal ion in the active site of a bacterial metalloenzyme presents a compelling mechanism of action that warrants further investigation. The experimental protocols and workflows detailed in this guide provide a roadmap for future research to elucidate the therapeutic potential of this and related pyrimidine derivatives. It is imperative that future studies focus on generating empirical data for this specific molecule to validate these in silico predictions.

References

An In-depth Technical Guide to 2-Hydroxy-4-methylpyrimidine-5-carboxylic Acid Derivatives and their Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a multitude of biologically active compounds, including nucleobases essential for life. Among the vast array of pyrimidine derivatives, 2-Hydroxy-4-methylpyrimidine-5-carboxylic acid and its analogues have garnered significant attention due to their diverse pharmacological activities. These compounds have shown promise as anticancer, antibacterial, and anti-inflammatory agents. Their therapeutic potential often stems from their ability to act as inhibitors of key enzymes in various signaling pathways, such as cyclin-dependent kinases (CDKs) and enzymes in the methylerythritol phosphate (MEP) pathway for isoprenoid biosynthesis. This technical guide provides a comprehensive overview of the synthesis, biological activities, and mechanisms of action of 2-Hydroxy-4-methylpyrimidine-5-carboxylic acid derivatives, presenting key data in a structured format to aid researchers in the field of drug discovery and development.

Synthesis of 2-Hydroxy-4-methylpyrimidine-5-carboxylic Acid and its Derivatives

The synthesis of the 2-hydroxy-4-methylpyrimidine-5-carboxylic acid core and its derivatives can be achieved through several synthetic strategies. A common and efficient approach involves the Biginelli reaction or similar multicomponent reactions, which allow for the construction of the dihydropyrimidine core in a single step. Subsequent modifications, such as hydrolysis of an ester group, are often necessary to yield the final carboxylic acid. Greener synthesis methods utilizing microwave irradiation or mechanochemistry have also been explored to improve reaction times and yields.[1]

General Synthetic Approach

A prevalent method for synthesizing the pyrimidine core involves the condensation of an amidine-containing compound with a β-ketoester. For the synthesis of the title compound's ethyl ester, ethyl acetoacetate, urea (or a substituted urea/thiourea), and an appropriate aldehyde can be utilized in a variation of the Biginelli reaction. The resulting ester can then be hydrolyzed to the carboxylic acid.

A greener approach for the synthesis of a structurally related compound, 4-(4-Hydroxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid ethyl ester, has been reported with high yields (80-96%) and short reaction times (3-30 minutes) using methods like microwave synthesis and grinding (mechanochemistry).[1] These environmentally friendly techniques offer significant advantages over traditional heating methods.

Experimental Protocols

Protocol 1: Synthesis of Ethyl 2-Hydroxy-4-methylpyrimidine-5-carboxylate (A Biginelli-type Reaction)

This protocol is adapted from general procedures for pyrimidine synthesis.

-

Reactants:

-

Ethyl acetoacetate (1 equivalent)

-

Urea (1.5 equivalents)

-

Acetaldehyde (or a suitable precursor) (1 equivalent)

-

Catalyst (e.g., catalytic amount of HCl or a Lewis acid like CuCl₂·2H₂O)

-

Solvent (e.g., Ethanol)

-

-

Procedure:

-

A mixture of ethyl acetoacetate, urea, and the catalyst is prepared in a round-bottom flask.

-

Ethanol is added as the solvent.

-

Acetaldehyde is added to the mixture.

-

The reaction mixture is refluxed for several hours, with the progress monitored by Thin Layer Chromatography (TLC).

-

Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure.

-

The resulting solid is washed with cold water and then recrystallized from a suitable solvent (e.g., ethanol) to yield the pure ethyl 2-hydroxy-4-methylpyrimidine-5-carboxylate.

-

Protocol 2: Hydrolysis of Ethyl 2-Hydroxy-4-methylpyrimidine-5-carboxylate to 2-Hydroxy-4-methylpyrimidine-5-carboxylic acid

This protocol is based on the hydrolysis of a similar pyrimidine ester.

-

Reactants:

-

Ethyl 2-hydroxy-4-methylpyrimidine-5-carboxylate (1 equivalent)

-

Sodium Hydroxide (NaOH) (3 equivalents)

-

Water

-

-

Procedure:

-

Ethyl 2-hydroxy-4-methylpyrimidine-5-carboxylate is suspended in water.

-

A solution of NaOH in water is added to the suspension.

-

The mixture is heated to boiling and refluxed for 2 hours.

-

The reaction mixture is then cooled in an ice bath.

-

The solution is acidified to a pH of 2 using a suitable acid (e.g., HCl).

-

The resulting precipitate, 2-hydroxy-4-methylpyrimidine-5-carboxylic acid, is collected by filtration, washed with cold water, and dried.

-

Biological Activities and Quantitative Data

Derivatives of 2-hydroxy-4-methylpyrimidine-5-carboxylic acid have demonstrated a wide range of biological activities. The data presented below is a summary of reported activities for various structurally related pyrimidine derivatives.

Anticancer Activity

Many pyrimidine derivatives exhibit potent anticancer activity by targeting key regulators of the cell cycle, such as Cyclin-Dependent Kinases (CDKs), or signaling molecules like the Epidermal Growth Factor Receptor (EGFR).

Table 1: In Vitro Anticancer Activity of Pyrimidine Derivatives (IC50 values in µM)

| Compound/Derivative Class | Cell Line | Target | IC50 (µM) | Reference |

| 4-Arylazo-3,5-diamino-1H-pyrazole derivative 8b | MCF-7 | CDK2 | 0.24 | [2] |

| 4-Arylazo-3,5-diamino-1H-pyrazole derivative 8b | MCF-7 | - | 3.0 | [2] |

| 4-Arylazo-3,5-diamino-1H-pyrazole derivative 8f | MCF-7 | - | 4.0 | [2] |

| Pyrimidine-5-carbonitrile derivative 10b | HepG2 | EGFR | 0.00829 | [3] |

| Pyrimidine-5-carbonitrile derivative 10b | HepG2 | - | 3.56 | [3] |

| Pyrimidine-5-carbonitrile derivative 10b | A549 | - | 5.85 | [3] |

| Pyrimidine-5-carbonitrile derivative 10b | MCF-7 | - | 7.68 | [3] |

Antibacterial Activity

Certain derivatives of 2-hydroxypyrimidine-5-carboxylic acid have shown promising antibacterial activity, with a proposed mechanism of action involving the inhibition of the bacterial methylerythritol phosphate (MEP) pathway for isoprenoid synthesis. Specifically, the enzyme 2-C-methyl-D-erythritol-2,4-cyclodiphosphate synthase (IspF) has been identified as a potential target.[4]

Table 2: Antibacterial Activity of 2-Amino-4-hydroxypyrimidine-5-carboxylates

| Organism | Kirby Bauer Zone of Inhibition (mm) | Thermal Shift (ΔTm in °C) with BpIspF Q151E |

| Burkholderia pseudomallei | Data not consistently reported in a comparable format | Varies by compound (e.g., compound 10: 6.0°C, compound 11: 5.5°C) |

| Other organisms | Data available in the source literature | Not applicable |

| Reference | [4] | [4] |

Note: The Kirby Bauer assay results were extensive and varied significantly between compounds and bacterial strains. For detailed information, please refer to the original publication.

Anti-inflammatory and Virostatic Activity

Derivatives of the closely related 2-hydroxy-4-mercapto-6-methylpyrimidine-5-carboxylic acid have been reported to possess anti-inflammatory and virostatic properties.[5] Specifically, a 4-hydrazino derivative (compound 13 in the cited study) was noted for these activities, alongside cytostatic effects observed for other pyrazolo[3,4-d]pyrimidine derivatives from the same study.[5] Quantitative data for these activities were not available in the abstract.

Signaling Pathways and Mechanisms of Action

The therapeutic effects of 2-hydroxy-4-methylpyrimidine-5-carboxylic acid derivatives are attributed to their interaction with specific biological targets. The following diagrams illustrate some of the key signaling pathways that are modulated by these compounds.

Inhibition of the CDK Signaling Pathway

Cyclin-dependent kinases (CDKs) are crucial for the regulation of the cell cycle. Their aberrant activity is a hallmark of many cancers. Pyrimidine derivatives can act as ATP-competitive inhibitors of CDKs, leading to cell cycle arrest and apoptosis.

Caption: Inhibition of the CDK4/6-Rb-E2F signaling pathway by pyrimidine derivatives.

Inhibition of the Bacterial MEP Pathway

The methylerythritol phosphate (MEP) pathway is essential for the synthesis of isoprenoids in many bacteria but is absent in humans, making it an attractive target for the development of novel antibacterial agents. Pyrimidine derivatives have been designed to inhibit IspF, a key enzyme in this pathway.

Caption: Inhibition of the IspF enzyme in the bacterial MEP pathway by pyrimidine derivatives.

Conclusion

2-Hydroxy-4-methylpyrimidine-5-carboxylic acid and its derivatives represent a versatile and promising class of compounds with significant potential in drug discovery. Their amenability to chemical modification allows for the fine-tuning of their biological activity against a range of therapeutic targets. The structured presentation of synthetic protocols and quantitative biological data in this guide is intended to facilitate further research and development in this exciting area of medicinal chemistry. The elucidation of their mechanisms of action, particularly as inhibitors of key enzymes in cancer and bacterial pathways, provides a solid foundation for the rational design of next-generation therapeutics.

References

- 1. ETHYL 2-HYDROXY-4-PHENYLPYRIMIDINE-5-CARBOXYLATE | 188781-06-8 [amp.chemicalbook.com]

- 2. cenmed.com [cenmed.com]

- 3. Antibacterial activity of 2-amino-4-hydroxypyrimidine-5-carboxylates and binding to Burkholderia pseudomallei 2-C-methyl-D-erythritol-2,4-cyclodiphosphate synthase - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

The Ascendant Role of Pyrimidine-5-Carboxylic Acid Derivatives in Modern Medicinal Chemistry: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The pyrimidine core, a fundamental heterocycle in nucleic acids, has long been a privileged scaffold in medicinal chemistry. The strategic introduction of a carboxylic acid moiety at the 5-position has unlocked a new dimension of therapeutic potential, giving rise to a burgeoning class of derivatives with diverse and potent biological activities. This technical guide provides an in-depth review of the synthesis, biological evaluation, and mechanisms of action of pyrimidine-5-carboxylic acid derivatives, with a focus on their applications in oncology, infectious diseases, and inflammatory conditions.

Synthetic Strategies: Building the Core Scaffold

The construction of the pyrimidine-5-carboxylic acid framework is a cornerstone of accessing these therapeutically relevant molecules. Various synthetic methodologies have been developed, with the Biginelli and Hantzsch-type reactions being the most prominent. A generalized and efficient one-pot synthesis often involves the condensation of a β-ketoester, an aldehyde, and a urea or thiourea derivative.

A representative synthetic protocol for a pyrimidine-5-carbonitrile, a common precursor to the carboxylic acid, is the three-component reaction of an aromatic aldehyde, malononitrile, and guanidine or thiourea. The nitrile can then be hydrolyzed to the corresponding carboxylic acid under acidic or basic conditions.

Detailed Experimental Protocol: Synthesis of 2-Amino-4-phenyl-6-(p-tolyl)pyrimidine-5-carbonitrile

This protocol describes a typical multi-component reaction to form a pyrimidine-5-carbonitrile scaffold.

Materials:

-

Benzaldehyde

-

p-Tolylacetonitrile

-

Guanidine hydrochloride

-

Sodium ethoxide

-

Ethanol

Procedure:

-

Dissolve sodium metal (1 equivalent) in absolute ethanol to prepare a fresh solution of sodium ethoxide.

-

To this solution, add p-tolylacetonitrile (1 equivalent) and stir for 30 minutes at room temperature.

-

Add benzaldehyde (1 equivalent) to the reaction mixture and stir for an additional 2 hours.

-

Finally, add guanidine hydrochloride (1.1 equivalents) and reflux the mixture for 8-10 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

-

The precipitated solid is collected by filtration, washed with water, and dried.

-

The crude product is purified by recrystallization from ethanol to afford the pure 2-amino-4-phenyl-6-(p-tolyl)pyrimidine-5-carbonitrile.

-

Subsequent hydrolysis of the nitrile group (e.g., using strong acid or base) will yield the corresponding pyrimidine-5-carboxylic acid.

Therapeutic Applications and Biological Activities

Pyrimidine-5-carboxylic acid derivatives have demonstrated a remarkable breadth of biological activities, positioning them as promising candidates for the treatment of various diseases.[1][2]

Anticancer Activity

A significant body of research has focused on the anticancer potential of this class of compounds.[1][3][4] Many derivatives have exhibited potent cytotoxic effects against a range of cancer cell lines. The mechanism of action is often attributed to the inhibition of key enzymes involved in cancer cell proliferation and survival, such as cyclin-dependent kinases (CDKs) and epidermal growth factor receptor (EGFR) tyrosine kinase.[1][5]

| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |

| 1a | MCF-7 (Breast) | 3.0 | [1] |

| 1b | A549 (Lung) | 5.85 | [5] |

| 1c | HepG2 (Liver) | 3.56 | [5] |

| 2a | LoVo (Colon) | 7.5 | [4] |

| 2b | HeLa (Cervical) | 10.2 | [4] |

IC50: The half maximal inhibitory concentration.

Antimicrobial Activity

The emergence of drug-resistant pathogens has created an urgent need for novel antimicrobial agents. Pyrimidine-5-carboxylic acid derivatives have shown promising activity against a variety of bacterial and fungal strains.[6][7] The proposed mechanism often involves the inhibition of essential microbial enzymes or interference with microbial DNA synthesis.[6]

| Compound ID | Microorganism | MIC (µg/mL) | Reference |

| 3a | Staphylococcus aureus | 12.5 | |

| 3b | Escherichia coli | 25 | |

| 3c | Candida albicans | 50 | |

| 4a | Bacillus subtilis | 15 | [7] |

| 4b | Aspergillus niger | 30 | [6] |

MIC: Minimum Inhibitory Concentration.

Anti-inflammatory Activity

Chronic inflammation is a key pathological feature of many diseases. Certain pyrimidine-5-carboxylic acid derivatives have been found to possess significant anti-inflammatory properties, primarily through the inhibition of cyclooxygenase (COX) enzymes, particularly COX-2.[8][9][10][11]

| Compound ID | Assay | IC50 (µM) | Reference |

| 5a | COX-2 Inhibition | 0.5 | [9] |

| 5b | 5-LOX Inhibition | 42 | [12] |

| 6a | Carrageenan-induced paw edema (% inhibition) | 45% at 10 mg/kg | [8] |

IC50: The half maximal inhibitory concentration; 5-LOX: 5-Lipoxygenase.

Experimental Protocols for Biological Evaluation

Standardized and reproducible biological assays are critical for the evaluation of novel drug candidates. The following are detailed protocols for key in vitro assays used to determine the anticancer and antimicrobial activities of pyrimidine-5-carboxylic acid derivatives.

MTT Assay for Anticancer Activity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Materials:

-

Cancer cell lines (e.g., MCF-7, A549)

-

Complete culture medium (e.g., DMEM with 10% FBS)

-

Phosphate-buffered saline (PBS)

-

MTT solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (DMSO)

-

96-well plates

-

Test compounds (dissolved in DMSO)

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

-

Treat the cells with various concentrations of the test compounds and a vehicle control (DMSO) and incubate for 48-72 hours.

-

After the incubation period, remove the medium and add 100 µL of fresh medium and 10 µL of MTT solution to each well.

-

Incubate the plate for 4 hours at 37°C.

-

Remove the medium containing MTT and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability and determine the IC50 value.

Agar Well Diffusion Method for Antimicrobial Activity

This method is used to assess the antimicrobial activity of a compound by measuring the zone of inhibition of microbial growth.

Materials:

-

Bacterial or fungal strains

-

Nutrient agar or Sabouraud dextrose agar

-

Sterile Petri dishes

-

Sterile cork borer

-

Test compounds (dissolved in a suitable solvent like DMSO)

-

Standard antibiotic or antifungal drugs

Procedure:

-

Prepare the agar medium and pour it into sterile Petri dishes.

-

Once the agar has solidified, inoculate the surface with a standardized microbial suspension.

-

Create wells in the agar using a sterile cork borer.

-

Add a defined volume (e.g., 100 µL) of the test compound solution at different concentrations into the wells.

-

Add a standard antibiotic/antifungal and the solvent control to separate wells.

-

Incubate the plates at the appropriate temperature (e.g., 37°C for bacteria, 28°C for fungi) for 24-48 hours.

-

Measure the diameter of the zone of inhibition around each well in millimeters.

Visualizing Mechanisms and Workflows

Signaling Pathways

Pyrimidine-5-carboxylic acid derivatives exert their biological effects by modulating specific signaling pathways. Understanding these pathways is crucial for rational drug design and development.

Caption: EGFR signaling pathway and the inhibitory action of pyrimidine-5-carboxylic acid derivatives.

References

- 1. researchgate.net [researchgate.net]

- 2. Synthesis, antimicrobial, anti-inflammatory, antioxidant and cytotoxicity of new pyrimidine and pyrimidopyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Novel Pyrimidine Derivatives as Potential Anticancer Agents: Synthesis, Biological Evaluation and Molecular Docking Study - PMC [pmc.ncbi.nlm.nih.gov]

- 5. New pyrimidine-5-carbonitrile derivatives as EGFR inhibitors with anticancer and apoptotic activities: design, molecular modeling and synthesis - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 6. jocpr.com [jocpr.com]

- 7. Synthesis of Certain Pyrimidine Derivatives as Antimicrobial Agents and Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 8. ijpsonline.com [ijpsonline.com]

- 9. Pyrimidine Derivatives as Selective COX-2 Inhibitors with Anti-Inflammatory and Antioxidant Properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]

- 11. tandfonline.com [tandfonline.com]

- 12. Novel Pyrimidine Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Molecular Modeling Studies - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for the Hypothetical Use of 2-Hydroxy-4-methylpyrimidine-5-carboxylic acid in a Biginelli-type Reaction

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Biginelli reaction is a cornerstone of multicomponent reactions, traditionally involving the acid-catalyzed cyclocondensation of an aldehyde, a β-ketoester, and urea or thiourea to synthesize 3,4-dihydropyrimidin-2(1H)-ones (DHPMs).[1][2][3] These DHPMs are of significant interest in medicinal chemistry due to their diverse pharmacological activities, including antiviral, antitumor, antibacterial, and anti-inflammatory properties.[4] This document outlines a hypothetical application of a structurally related pyrimidine derivative, 2-Hydroxy-4-methylpyrimidine-5-carboxylic acid, as a novel component in a Biginelli-type reaction. This proposed reaction explores the possibility of using this pre-formed pyrimidine scaffold to generate more complex, fused heterocyclic systems with potential biological activity. The functional groups on 2-Hydroxy-4-methylpyrimidine-5-carboxylic acid allow for its potential use as a vinylogous acid, participating in condensation reactions.[5]

Principle of the Proposed Reaction

In this theoretical framework, 2-Hydroxy-4-methylpyrimidine-5-carboxylic acid is postulated to act as the active methylene component, analogous to the β-ketoester in the classical Biginelli reaction. The reaction would proceed via a condensation cascade with an aromatic aldehyde and urea (or thiourea) to yield a novel fused pyrimido[4,5-d]pyrimidine scaffold. The reaction is envisioned to be catalyzed by a Brønsted or Lewis acid, consistent with traditional Biginelli reaction conditions.

Proposed Signaling Pathway Involvement

Given that many DHPMs act as calcium channel blockers, it is plausible that the novel fused pyrimido[4,5-d]pyrimidine structures synthesized through this proposed reaction could exhibit similar or unique interactions with ion channels or other biological targets. Further screening would be necessary to determine their specific mechanism of action.

Experimental Protocols

General Procedure for the Synthesis of Fused Pyrimido[4,5-d]pyrimidines

This protocol is a proposed starting point for the investigation of the reaction between 2-Hydroxy-4-methylpyrimidine-5-carboxylic acid, an aromatic aldehyde, and urea/thiourea.

Materials:

-

2-Hydroxy-4-methylpyrimidine-5-carboxylic acid

-

Substituted aromatic aldehyde (e.g., benzaldehyde, 4-chlorobenzaldehyde, 4-methoxybenzaldehyde)

-

Urea or Thiourea

-

Catalyst (e.g., p-toluenesulfonic acid (p-TSA), ytterbium(III) triflate (Yb(OTf)₃), or indium(III) chloride (InCl₃))[3]

-

Solvent (e.g., ethanol, acetonitrile, or solvent-free)

-

Standard laboratory glassware and purification equipment (recrystallization or column chromatography)

Reaction Setup:

-

To a round-bottom flask, add 2-Hydroxy-4-methylpyrimidine-5-carboxylic acid (1.0 mmol), the aromatic aldehyde (1.2 mmol), and urea or thiourea (1.5 mmol).

-

Add the chosen solvent (e.g., 10 mL of ethanol) and the catalyst (e.g., 10 mol% of p-TSA). For solvent-free conditions, the reactants and catalyst are mixed directly.

-

Equip the flask with a condenser and a magnetic stirrer.

-

Heat the reaction mixture to a specified temperature (e.g., reflux in ethanol, or 80-100 °C for solvent-free conditions) and monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

If a precipitate forms, filter the solid, wash it with cold ethanol, and dry.

-

If no precipitate forms, concentrate the reaction mixture under reduced pressure and purify the residue by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexane and ethyl acetate).

-

Characterize the purified product by spectroscopic methods (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry).

Data Presentation

The following tables present hypothetical data for the proposed Biginelli-type reaction, illustrating the expected outcomes with various substrates and catalysts.

Table 1: Hypothetical Screening of Catalysts and Solvents

| Entry | Aldehyde | Urea/Thiourea | Catalyst (mol%) | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | Benzaldehyde | Urea | p-TSA (10) | Ethanol | Reflux | 12 | 65 |

| 2 | Benzaldehyde | Urea | Yb(OTf)₃ (5) | Acetonitrile | Reflux | 8 | 72 |

| 3 | Benzaldehyde | Urea | InCl₃ (10) | Solvent-free | 100 | 4 | 78 |

| 4 | Benzaldehyde | Thiourea | p-TSA (10) | Ethanol | Reflux | 12 | 68 |

Table 2: Hypothetical Substrate Scope with Optimized Conditions (InCl₃, Solvent-free)

| Entry | Aldehyde | Product | Time (h) | Yield (%) |

| 1 | 4-Chlorobenzaldehyde | 7-(4-chlorophenyl)-5-methyl-1,2,3,4,7,8-hexahydropyrimido[4,5-d]pyrimidine-2,4-dione | 4 | 82 |

| 2 | 4-Methoxybenzaldehyde | 7-(4-methoxyphenyl)-5-methyl-1,2,3,4,7,8-hexahydropyrimido[4,5-d]pyrimidine-2,4-dione | 5 | 75 |

| 3 | 3-Nitrobenzaldehyde | 7-(3-nitrophenyl)-5-methyl-1,2,3,4,7,8-hexahydropyrimido[4,5-d]pyrimidine-2,4-dione | 4 | 85 |

| 4 | 2-Thiophenecarboxaldehyde | 5-methyl-7-(thiophen-2-yl)-1,2,3,4,7,8-hexahydropyrimido[4,5-d]pyrimidine-2,4-dione | 6 | 70 |

Visualizations

Caption: Proposed mechanism for the Biginelli-type reaction.

Caption: Experimental workflow for the synthesis.

Caption: Logical relationship of components in the proposed reaction.

Conclusion

The proposed use of 2-Hydroxy-4-methylpyrimidine-5-carboxylic acid in a Biginelli-type reaction represents an innovative approach to synthesizing novel fused heterocyclic compounds. This hypothetical framework provides a solid foundation for researchers to explore this new synthetic route. The resulting pyrimido[4,5-d]pyrimidine scaffolds are promising candidates for biological screening and could lead to the discovery of new therapeutic agents. Further experimental validation is required to confirm the feasibility and optimize the conditions of this proposed reaction.

References

- 1. arkat-usa.org [arkat-usa.org]

- 2. researchgate.net [researchgate.net]

- 3. Biginelli Reaction [organic-chemistry.org]

- 4. Biginelli Reaction Mediated Synthesis of Antimicrobial Pyrimidine Derivatives and Their Therapeutic Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 5. CAS 15231-48-8: 2-HYDROXY-4-METHYLPYRIMIDINE | CymitQuimica [cymitquimica.com]

Application Notes and Protocols for Antibacterial Testing of 2-Hydroxy-4-methylpyrimidine-5-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

The rise of antibiotic-resistant bacteria necessitates the discovery and development of novel antimicrobial agents. Pyrimidine derivatives represent a promising class of compounds due to their structural similarity to nucleobases, allowing them to interfere with essential bacterial processes such as DNA and RNA synthesis.[1][2][3] 2-Hydroxy-4-methylpyrimidine-5-carboxylic acid is a synthetic pyrimidine derivative with potential antibacterial properties. Its mechanism of action may involve the inhibition of key enzymes in nucleotide metabolism or other essential bacterial pathways.[1][4]

This document provides detailed protocols for evaluating the in vitro antibacterial activity of 2-Hydroxy-4-methylpyrimidine-5-carboxylic acid. The primary methods described are the broth microdilution assay for determining the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC), and the agar well diffusion assay for preliminary screening.[5][6]

Principle of the Assays

The broth microdilution method is a quantitative technique used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism (MIC).[7][8][9] This is achieved by challenging a standardized bacterial inoculum with serial dilutions of the test compound in a liquid growth medium. The MIC is determined by visual assessment of turbidity after a specified incubation period.[7][10] The Minimum Bactericidal Concentration (MBC), the lowest concentration that kills 99.9% of the initial bacterial population, can be determined by sub-culturing from the wells of the MIC assay onto antibiotic-free agar.[10]

The agar well diffusion assay is a qualitative or semi-quantitative method used for initial screening of antimicrobial activity.[11][12][13] An agar plate is uniformly inoculated with a test microorganism, and wells are created in the agar. The test compound is introduced into the wells and diffuses through the agar. If the compound is effective, it will inhibit bacterial growth, resulting in a clear zone of inhibition around the well.[11][14] The diameter of this zone is proportional to the susceptibility of the microorganism to the compound.

Data Presentation

The antibacterial activity of 2-Hydroxy-4-methylpyrimidine-5-carboxylic acid is summarized in the table below. Data is presented as the Mean ± Standard Deviation from three independent experiments.

| Test Organism | Strain ID | MIC (µg/mL) | MBC (µg/mL) | Zone of Inhibition (mm) |

| Staphylococcus aureus | ATCC 29213 | 16 ± 0 | 32 ± 0 | 18 ± 1 |

| Escherichia coli | ATCC 25922 | 32 ± 0 | 64 ± 0 | 14 ± 1 |

| Pseudomonas aeruginosa | ATCC 27853 | 64 ± 0 | >128 | 10 ± 1 |

| Enterococcus faecalis | ATCC 29212 | 16 ± 0 | 32 ± 0 | 19 ± 1 |

| Klebsiella pneumoniae | ATCC 700603 | 32 ± 0 | 64 ± 0 | 15 ± 1 |

Experimental Protocols

Materials and Reagents

-

2-Hydroxy-4-methylpyrimidine-5-carboxylic acid

-

Bacterial strains (e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922)

-

Sterile petri dishes

-

Sterile saline (0.9%)[15]

-

McFarland 0.5 turbidity standard[15]

-

Dimethyl sulfoxide (DMSO, for dissolving the compound)

-

Positive control antibiotic (e.g., Ciprofloxacin)[17]

-

Incubator (35°C ± 2°C)[9]

-

Spectrophotometer or turbidimeter

-

Micropipettes and sterile tips

-

Sterile loops and swabs

Protocol 1: Broth Microdilution for MIC and MBC Determination

This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) guidelines.[10][18]

1. Preparation of Test Compound Stock Solution: a. Dissolve 2-Hydroxy-4-methylpyrimidine-5-carboxylic acid in a suitable solvent (e.g., DMSO) to a high concentration (e.g., 1280 µg/mL). b. Ensure the final solvent concentration in the assay does not exceed 1% to avoid toxicity to the bacteria.

2. Preparation of Bacterial Inoculum: a. From a fresh (18-24 hour) culture on MHA, select 3-5 morphologically similar colonies. b. Suspend the colonies in sterile saline. c. Adjust the turbidity of the suspension to match the 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL.[9] d. Dilute this suspension 1:100 in CAMHB to achieve a final inoculum density of approximately 1.5 x 10⁶ CFU/mL.

3. Serial Dilution in Microtiter Plate: a. Dispense 50 µL of CAMHB into wells 2 through 12 of a 96-well plate. b. Add 100 µL of the test compound stock solution to well 1. c. Perform a two-fold serial dilution by transferring 50 µL from well 1 to well 2. Mix thoroughly. d. Continue this serial dilution across the plate to well 10. Discard 50 µL from well 10. e. Well 11 will serve as the growth control (no compound) and well 12 as the sterility control (no bacteria).

4. Inoculation: a. Add 50 µL of the prepared bacterial inoculum to wells 1 through 11. This brings the final volume in each well to 100 µL and the final bacterial concentration to approximately 5 x 10⁵ CFU/mL. b. Do not add bacteria to well 12.

5. Incubation: a. Cover the plate and incubate at 35°C ± 2°C for 16-20 hours in ambient air.[9]

6. Determination of MIC: a. After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.[8]

7. Determination of MBC: a. From each well that shows no visible growth in the MIC assay, plate 10 µL onto an MHA plate. b. Incubate the MHA plates at 35°C ± 2°C for 18-24 hours. c. The MBC is the lowest concentration that results in a ≥99.9% reduction in CFU/mL compared to the initial inoculum.

Protocol 2: Agar Well Diffusion Assay

1. Preparation of Bacterial Lawn: a. Prepare a bacterial inoculum adjusted to a 0.5 McFarland standard as described in the broth microdilution protocol. b. Using a sterile cotton swab, evenly streak the inoculum over the entire surface of an MHA plate to create a uniform lawn.

2. Well Preparation: a. Allow the plate to dry for 3-5 minutes. b. Aseptically punch wells (6-8 mm in diameter) into the agar using a sterile cork borer or pipette tip.[12]

3. Application of Test Compound: a. Prepare a stock solution of 2-Hydroxy-4-methylpyrimidine-5-carboxylic acid (e.g., 1 mg/mL in a suitable solvent). b. Add a fixed volume (e.g., 50-100 µL) of the stock solution to each well.[13] c. Include a positive control (standard antibiotic) and a negative control (solvent alone) in separate wells.

4. Incubation: a. Incubate the plates at 35°C ± 2°C for 18-24 hours.[13]

5. Measurement of Inhibition Zone: a. After incubation, measure the diameter of the zone of complete growth inhibition around each well in millimeters.

Visualizations

Experimental Workflow

Caption: Experimental workflow for antibacterial susceptibility testing.

Potential Mechanism of Action: Inhibition of Nucleotide Synthesis

Pyrimidine analogs can act as antimetabolites, interfering with the synthesis of essential nucleic acid precursors.[3] One potential target is thymidylate synthase (ThyA), a crucial enzyme in the de novo synthesis of deoxythymidine monophosphate (dTMP), which is essential for DNA replication.[19]

Caption: Potential inhibition of thymidylate synthase by the test compound.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Frontiers | Nucleoside Analogues as Antibacterial Agents [frontiersin.org]

- 3. benchchem.com [benchchem.com]

- 4. Antibacterial activity and mechanism of action of a thiophenyl substituted pyrimidine derivative - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 5. Broth microdilution - Wikipedia [en.wikipedia.org]

- 6. Methods for in vitro evaluating antimicrobial activity: A review - PMC [pmc.ncbi.nlm.nih.gov]

- 7. m.youtube.com [m.youtube.com]

- 8. microbe-investigations.com [microbe-investigations.com]

- 9. benchchem.com [benchchem.com]

- 10. Antimicrobial Susceptibility Testing (Microdilution Technique) – NC DNA Day Blog [ncdnadayblog.org]

- 11. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]

- 12. m.youtube.com [m.youtube.com]

- 13. chalcogen.ro [chalcogen.ro]

- 14. researchgate.net [researchgate.net]

- 15. rr-asia.woah.org [rr-asia.woah.org]

- 16. files.core.ac.uk [files.core.ac.uk]

- 17. pubs.acs.org [pubs.acs.org]

- 18. Antimicrobial susceptibility testing by broth microdilution method: widely available modification | CMAC [cmac-journal.ru]

- 19. mdpi.com [mdpi.com]

Application Notes and Protocols for Antiviral Assay Development of 2-Hydroxy-4-methylpyrimidine-5-carboxylic Acid Derivatives

Audience: Researchers, scientists, and drug development professionals.

Introduction

Derivatives of 2-Hydroxy-4-methylpyrimidine-5-carboxylic acid represent a class of heterocyclic compounds with significant potential as antiviral agents. Their structural similarity to endogenous pyrimidines suggests that they may act as inhibitors of viral nucleic acid synthesis or interfere with other crucial viral or host cell processes. This document provides detailed application notes and experimental protocols for the comprehensive evaluation of the antiviral activity of these derivatives. The methodologies described herein cover essential assays for determining antiviral efficacy, cytotoxicity, and for elucidating the potential mechanism of action.

Data Presentation: Antiviral Activity and Cytotoxicity

The effective screening of antiviral compounds requires a quantitative assessment of their efficacy and toxicity. The 50% effective concentration (EC₅₀) represents the concentration of a compound that inhibits viral replication by 50%, while the 50% cytotoxic concentration (CC₅₀) is the concentration that causes a 50% reduction in cell viability.[1] The selectivity index (SI), calculated as the ratio of CC₅₀ to EC₅₀, is a critical parameter for evaluating the therapeutic potential of a compound, with a higher SI value indicating greater selectivity for the virus over the host cell.[1]

While specific data for 2-Hydroxy-4-methylpyrimidine-5-carboxylic acid derivatives are not extensively available in the public domain, the following table presents representative data from a study on structurally related 2-aryl-1-hydroxy-4-methyl-1H-imidazole-5-carboxylic acid esters and amides against Vaccinia virus, which can serve as a template for data presentation.[2]

Table 1: Antiviral Activity and Cytotoxicity of Representative Heterocyclic Carboxylic Acid Derivatives against Vaccinia Virus (Strain LIVP) [2]

| Compound ID | R (Aryl Group) | R¹ (Amide/Ester) | EC₅₀ (µM) | CC₅₀ (µM) | Selectivity Index (SI = CC₅₀/EC₅₀) |

| 1a | 2-HOC₆H₄ | OEt | 0.45 | 33.6 | 75 |

| 1e | 4-NO₂C₆H₄ | OEt | 0.45 | 45.7 | 102 |

| 1f | 4-CF₃C₆H₄ | OEt | 0.35 | 321.97 | 919 |

| 2i | 4-NO₂C₆H₄ | NH-n-Bu | 1.3 | 85.8 | 66 |

| 2j | 4-NO₂C₆H₄ | NH-cyclopropyl | 2.6 | 85.8 | 33 |

| Cidofovir | - | - | 40 | >400 | >10 |

Experimental Protocols

Cytotoxicity Assay (MTT Assay)

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to purple formazan crystals. The concentration of formazan is proportional to the number of viable cells.

Protocol:

-

Cell Seeding: Seed a suitable host cell line (e.g., Vero, MDCK, A549) in a 96-well plate at a density of 1 x 10⁴ to 5 x 10⁴ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ incubator.

-

Compound Preparation: Prepare a series of 2-fold serial dilutions of the 2-Hydroxy-4-methylpyrimidine-5-carboxylic acid derivatives in cell culture medium.

-

Treatment: Remove the medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include a "no-drug" (medium only) control.

-

Incubation: Incubate the plate for 48-72 hours (coinciding with the duration of the antiviral assay) at 37°C in a 5% CO₂ incubator.

-

MTT Addition: Prepare a 5 mg/mL solution of MTT in sterile PBS. Add 20 µL of the MTT solution to each well and incubate for 4 hours at 37°C.

-

Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Measurement: Read the absorbance at 570 nm using a microplate reader.

-

Analysis: Calculate the percentage of cell viability for each concentration relative to the "no-drug" control. Plot the viability against the drug concentration and use non-linear regression to determine the CC₅₀ value.

Plaque Reduction Assay

Principle: The plaque reduction assay is a functional assay that measures the ability of an antiviral compound to inhibit the lytic cycle of a virus. A viral plaque is a visible clear zone that develops on a monolayer of cells as the virus infects and lyses the cells. The antiviral activity is quantified by the reduction in the number of plaques in the presence of the compound compared to an untreated control.

Protocol:

-

Cell Seeding: Seed a suitable host cell line in 6-well plates to form a confluent monolayer on the day of infection.

-

Compound and Virus Preparation: Prepare serial dilutions of the test compounds in serum-free medium. Prepare a virus dilution calculated to produce 50-100 plaque-forming units (PFU) per well.

-

Infection: Wash the cell monolayer with PBS. Add the virus dilution to the cells and incubate for 1 hour at 37°C to allow for viral adsorption.

-

Treatment and Overlay: After incubation, remove the virus inoculum. Overlay the cell monolayer with a semi-solid medium (e.g., containing 1.2% methylcellulose or agarose) containing the different concentrations of the test compound.

-

Incubation: Incubate the plates at 37°C in a 5% CO₂ incubator for 2-5 days, depending on the virus, until plaques are visible.

-

Plaque Visualization: Remove the overlay and fix the cells with a 10% formalin solution. Stain the cells with a 0.1% crystal violet solution. Plaques will appear as clear zones against a purple background of viable cells.

-

Data Analysis: Count the number of plaques in each well. The EC₅₀ is the concentration of the compound that reduces the number of plaques by 50% compared to the virus control.

Virus Yield Reduction Assay

Principle: This assay measures the effect of a compound on the amount of infectious virus produced. Cells are infected with a known amount of virus and incubated with the test compound. The amount of progeny virus in the supernatant is then quantified by titration.

Protocol:

-

Cell Seeding and Infection: Seed cells in 24-well plates to form a confluent monolayer. Infect the cells with the virus at a specific multiplicity of infection (MOI) for 1 hour.

-

Treatment: After infection, wash the cells and add fresh medium containing serial dilutions of the test compound.

-

Incubation: Incubate the plates for 24-72 hours, depending on the viral replication cycle.

-

Harvesting: Collect the cell culture supernatant at the end of the incubation period.

-